molecular formula C9H15N3S B6142995 1-(1,3-Thiazol-4-ylmethyl)-1,4-diazepane CAS No. 1042777-93-4

1-(1,3-Thiazol-4-ylmethyl)-1,4-diazepane

Cat. No.: B6142995
CAS No.: 1042777-93-4
M. Wt: 197.30 g/mol
InChI Key: UQJQXOABQSIGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Thiazol-4-ylmethyl)-1,4-diazepane (CAS 1042777-93-4) is a chemical compound of interest in medicinal chemistry research, featuring a 1,4-diazepane ring linked to a 1,3-thiazole moiety . The integration of these heterocyclic systems is significant as they are commonly explored for their potential to interact with biological targets. Heterocycles containing nitrogen and sulfur atoms, such as the thiazole ring in this compound, are known to exhibit diverse biological activities and can contribute to a molecule's ability to cross the blood-brain barrier, making them relevant for central nervous system (CNS) target studies . Researchers investigate this structural framework for its potential application in developing neuroactive agents. The molecular formula is C9H15N3S, and it has a molecular weight of 197.30 g/mol . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,4-diazepan-1-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-2-10-3-5-12(4-1)6-9-7-13-8-11-9/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJQXOABQSIGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 1,3 Thiazol 4 Ylmethyl 1,4 Diazepane

Retrosynthetic Analysis of the 1-(1,3-Thiazol-4-ylmethyl)-1,4-diazepane Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for potential synthetic routes. The most logical and common disconnection is the C-N bond linking the thiazole (B1198619) methyl group to one of the nitrogen atoms of the diazepane ring. This leads to two primary synthons: a 1,4-diazepane nucleophile and a 4-(halomethyl)-1,3-thiazole electrophile or a related equivalent.

An alternative disconnection could involve the formation of the thiazole ring on a pre-functionalized 1,4-diazepane derivative. This approach would require a diazepane carrying a suitable functional group that can be elaborated into the thiazole ring through cyclization reactions. Finally, a more convergent approach might envision the construction of the 1,4-diazepane ring itself with the thiazolylmethyl moiety already appended to one of the building blocks.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons
Disconnection StrategyKey Bond CleavedPrimary SynthonsSynthetic Approach
C-N Bond DisconnectionThiazolylmethyl-N (diazepane)1,4-Diazepane and 4-(Halomethyl)-1,3-thiazoleAlkylation or Reductive Amination
Thiazole Ring FormationC-S and C-N bonds of the thiazole ringA 1,4-diazepane derivative with a thiourea (B124793) or thioamide functionality and a suitable α-haloketoneHantzsch Thiazole Synthesis
Diazepane Ring FormationC-N bonds within the diazepane ringAn N-(thiazol-4-ylmethyl)ethylenediamine and a two-carbon electrophileCyclization

Direct Synthesis Routes for the this compound Core

The direct construction of the this compound core can be achieved through several reliable synthetic methodologies.

Alkylation Strategies for Diazepane Nitrogen

The most straightforward approach for the synthesis of this compound is the direct N-alkylation of 1,4-diazepane with a suitable 4-(halomethyl)-1,3-thiazole. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can influence the reaction efficiency and selectivity, particularly in cases where the 1,4-diazepane is asymmetrically substituted. To favor mono-alkylation, a large excess of the diazepine (B8756704) starting material can be employed.

Alternatively, reductive amination offers another viable route. This would involve the reaction of 1,4-diazepane with 1,3-thiazole-4-carbaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is often milder and can offer better control over the reaction.

Table 2: Proposed Alkylation and Reductive Amination Strategies
Reaction TypeThiazole PrecursorDiazepane PrecursorKey ReagentsPotential Product
N-Alkylation4-(Chloromethyl)-1,3-thiazole1,4-DiazepaneK₂CO₃, NaI, Acetonitrile (B52724)This compound
Reductive Amination1,3-Thiazole-4-carbaldehyde1,4-DiazepaneNaBH(OAc)₃, DichloromethaneThis compound

Coupling Reactions Involving Thiazole and Diazepane Precursors

Modern cross-coupling reactions could also be envisioned for the synthesis of this scaffold, although they are less direct than alkylation. For instance, a Buchwald-Hartwig amination could potentially be employed to couple a 4-halothiazole derivative with 1,4-diazepane. This would require careful selection of the palladium catalyst and ligand to achieve efficient coupling. This approach is more complex and may be more suitable for the synthesis of analogues where the direct alkylation approach is not feasible.

Multi-Component Reactions for Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. A hypothetical MCR for the synthesis of a substituted this compound could involve the reaction of a suitable diamine, an aldehyde, an isocyanide, and a source of sulfur. While a specific MCR for this exact scaffold is not established, the principles of MCRs suggest that such a convergent synthesis could be developed. For example, a Ugi-type reaction followed by a cyclization and sulfur incorporation sequence could be a potential, albeit challenging, avenue to explore.

Advanced Synthetic Strategies for Complex Derivatives

The development of more complex derivatives, particularly chiral analogues, requires more sophisticated synthetic strategies.

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of enantiomerically pure or enriched this compound derivatives can be achieved through several strategies. One common approach is to start with a chiral building block. For instance, a chiral 1,4-diazepane, synthesized from a chiral amino acid or through asymmetric synthesis, can be alkylated with the thiazole moiety, preserving the stereochemistry of the diazepane ring.

Alternatively, asymmetric catalysis can be employed. For example, an asymmetric reductive amination of 1,3-thiazole-4-carbaldehyde with a pro-chiral substituted 1,4-diazepine could be mediated by a chiral catalyst to induce stereoselectivity. Another advanced approach involves the resolution of a racemic mixture of the final compound using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Table 3: Approaches for Stereoselective Synthesis
StrategyDescriptionKey Components/Reagents
Chiral Pool SynthesisUtilization of a readily available chiral starting material for the diazepane ring.(S)- or (R)-2-methyl-1,4-diazepane
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity in a key bond-forming step.Chiral Lewis acid or Brønsted acid catalyst for reductive amination.
Diastereomeric ResolutionSeparation of enantiomers by forming diastereomeric salts with a chiral acid or base.(+)- or (-)-Tartaric acid, (1R)-(-)-10-Camphorsulfonic acid

Protecting Group Chemistry in Diazepane Functionalization

In the multistep synthesis of complex molecules like this compound, protecting groups are instrumental in ensuring chemoselectivity. wikipedia.org These groups temporarily block a reactive functional group, preventing it from participating in a reaction while another part of the molecule is being modified. wikipedia.orgorganic-chemistry.org

For the 1,4-diazepane moiety, the two secondary amine groups are often protected to control their reactivity during synthetic transformations. A common strategy involves the use of carbamates as protecting groups, which effectively decrease the nucleophilicity of the amino group. organic-chemistry.org For instance, a tert-butoxycarbonyl (Boc) group can be introduced to protect one of the nitrogen atoms in the diazepane ring. This allows for selective alkylation or acylation at the unprotected nitrogen. The Boc group is favored due to its stability under various reaction conditions and its straightforward removal using acidic media. organic-chemistry.org

An orthogonal protecting group strategy can be employed when differential protection of the two amines is required. organic-chemistry.org This involves using two different protecting groups that can be removed under distinct conditions. For example, one amine could be protected with a Boc group (acid-labile), while the other is protected with a benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group, which are typically removed under basic conditions or by hydrogenolysis. This approach provides precise control over the sequence of functionalization at each nitrogen atom of the diazepane ring.

In the context of synthesizing this compound, a typical sequence might involve the mono-protection of 1,4-diazepane, followed by the alkylation of the free secondary amine with a 4-(halomethyl)-1,3-thiazole derivative. Subsequent deprotection would then yield the target compound. The choice of protecting group is critical and must be compatible with the reagents and conditions used in the thiazole coupling step.

Catalyst Development for Efficient Yields and Selectivity

The synthesis of 1,4-diazepane derivatives often relies on catalytic methods to achieve high yields and selectivity. nih.gov Palladium-based catalysts, in particular, have proven to be highly effective for N-alkylation reactions under mild conditions. chemrxiv.org These catalysts can facilitate the "borrowing hydrogen" methodology, which offers a more sustainable and environmentally friendly approach to amine alkylation. chemrxiv.org

Heteropolyacids (HPAs) have also emerged as efficient and reusable catalysts for the synthesis of 1,4-diazepine rings. nih.gov Keggin-type HPAs, such as H₃PW₁₂O₄₀ and its vanadium-substituted analogues, demonstrate strong Brønsted acidity and redox properties that can significantly enhance reaction rates and yields. nih.gov Studies have shown that the catalytic activity can be tuned by altering the composition of the HPA, with certain vanadium-substituted versions leading to shorter reaction times and higher product yields. nih.gov

For the specific N-alkylation of the 1,4-diazepane ring with a thiazolylmethyl group, transition metal catalysts can play a crucial role. For instance, a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction has been used to form a fused azetidine-diazepane system, which can then be further functionalized. nih.govmdpi.com Such catalytic systems are valuable for creating complex heterocyclic structures with high efficiency.

Derivatization and Functionalization of the this compound System

The this compound scaffold presents multiple sites for derivatization, allowing for the systematic exploration of structure-activity relationships. Modifications can be introduced on the thiazole ring, the diazepane ring, and the methylene (B1212753) linker connecting them.

Modification of the Thiazole Ring

The thiazole ring is a versatile heterocycle that can be functionalized at various positions to modulate the properties of the molecule. nih.govresearchgate.net The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring, involving the cyclization of α-halocarbonyl compounds with thioamides. researchgate.net

Further modifications can be introduced on the thiazole ring post-synthesis. For instance, substitution at the C2 and C5 positions of the thiazole ring can significantly impact the biological activity of thiazole-containing compounds. acs.orgnih.gov The introduction of different substituents, such as alkyl, aryl, or halogen groups, can be achieved through various synthetic methodologies. acs.org For example, N-alkylation of a pre-existing thiazole amide can be used to introduce various alkyl groups onto the thiazole nitrogen. acs.org

It's important to note that even minor structural changes, like the position of a substituent on the thiazole ring, can lead to substantial differences in activity. acs.org

Substitution on the Diazepane Ring

The 1,4-diazepane ring offers two nitrogen atoms that can be functionalized. nih.govjocpr.com N-alkylation is a common strategy to introduce substituents on the diazepane ring. researchgate.net This can be achieved by reacting the diazepane with alkyl halides or by reductive amination with aldehydes or ketones. nih.gov The regioselectivity of the alkylation can be controlled by the use of protecting groups, as discussed previously.

Linker Region Modifications and Heteroatom Insertion

The methylene linker connecting the thiazole and diazepane rings can also be a target for modification. Altering the length or rigidity of this linker can impact the spatial orientation of the two ring systems, which may be crucial for biological activity.

Furthermore, the insertion of heteroatoms, such as oxygen or sulfur, into the diazepane ring can lead to related seven-membered heterocyclic systems like 1,4-oxazepanes or 1,4-thiazepanes. rsc.org The synthesis of these analogues often involves different synthetic strategies. For example, N-propargylamines have been used as versatile building blocks for the synthesis of 1,4-oxazepane (B1358080) and 1,4-diazepane cores. rsc.org

Analytical Characterization Techniques for Structural Confirmation

The structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques used to elucidate the structure of organic molecules. jocpr.comscispace.comresearchgate.netnih.gov For this compound, ¹H NMR would provide information on the number of different types of protons and their neighboring environments, while ¹³C NMR would identify the different carbon atoms in the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing the connectivity between atoms. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn confirms its elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum can also provide structural information. jocpr.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. jocpr.comscispace.comnih.govnih.gov For example, the C=N and C-S stretching vibrations would be characteristic of the thiazole ring, while N-H and C-N stretching vibrations would be associated with the diazepane moiety.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, providing further confirmation of its empirical formula. jocpr.comscispace.comnih.gov

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. nih.govconicet.gov.ar

The following tables summarize the key derivatization strategies and analytical techniques discussed:

Table 1: Derivatization Strategies for this compound
Ring System Modification Approach
Thiazole RingSubstitution at C2 and C5 positions, N-alkylation. acs.orgnih.gov
Diazepane RingN-alkylation, N-acylation, introduction of various substituents. nih.govjocpr.comresearchgate.net
Linker RegionAlteration of length and rigidity, heteroatom insertion to form analogues like oxazepanes. rsc.org
Table 2: Analytical Techniques for Structural Confirmation
Technique Information Obtained
NMR Spectroscopy (¹H, ¹³C, 2D)Connectivity, chemical environment of atoms. jocpr.comscispace.comresearchgate.netnih.govnih.gov
Mass Spectrometry (HRMS)Exact molecular weight, elemental composition, fragmentation patterns. jocpr.comnih.gov
Infrared (IR) SpectroscopyPresence of functional groups. jocpr.comscispace.comnih.govnih.gov
Elemental AnalysisPercentage composition of elements. jocpr.comscispace.comnih.gov
X-ray CrystallographyThree-dimensional molecular structure. nih.govconicet.gov.ar

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of newly synthesized chemical entities. For a molecule such as this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR would provide critical information about the molecular framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the thiazole ring, the methylene protons of the diazepane ring, the protons of the methyl group attached to the thiazole, and the N-H proton of the diazepane ring. The chemical shifts (δ) and coupling constants (J) would be indicative of the electronic environment and connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons of the thiazole ring from the aliphatic carbons of the diazepane ring and the methyl group.

Hypothetical NMR Data for this compound

Assignment Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
Thiazole-H ~8.5-9.0 (s, 1H) ~150-155
Thiazole-H ~7.0-7.5 (s, 1H) ~115-120
-CH₂- (thiazole-CH₂) ~3.5-4.0 (s, 2H) ~50-55
Diazepane-CH₂ ~2.5-3.5 (m, 8H) ~45-55
Diazepane-NH ~1.5-2.5 (br s, 1H) -

Note: This table presents hypothetical data for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would likely involve cleavage of the bond between the thiazole-methyl group and the diazepane ring, as well as fragmentation of the diazepane ring itself.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the secondary amine in the diazepane ring.

C-H stretching of the aromatic thiazole ring and the aliphatic diazepane ring.

C=N and C=C stretching of the thiazole ring.

C-N stretching of the amines.

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (amine) 3300-3500
C-H Stretch (aromatic) 3000-3100
C-H Stretch (aliphatic) 2850-3000
C=N Stretch (thiazole) 1600-1680
C=C Stretch (thiazole) 1400-1600

Note: This table presents expected ranges for IR absorption bands.

Chromatographic Purity Assessment

To ensure the purity of a synthesized compound, chromatographic techniques are essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile organic compounds. A suitable reversed-phase HPLC method would be developed using a C18 column with a mobile phase consisting of a mixture of water (often with an additive like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The purity would be determined by the area percentage of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A suitable solvent system would be chosen to achieve good separation between the product and any starting materials or byproducts. The spots on the TLC plate would be visualized under UV light or by using a staining agent.

Computational Chemistry and Theoretical Investigations of 1 1,3 Thiazol 4 Ylmethyl 1,4 Diazepane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics and related properties of molecular systems.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic structure of 1-(1,3-Thiazol-4-ylmethyl)-1,4-diazepane is governed by the interplay between the electron-rich 1,4-diazepane moiety and the aromatic 1,3-thiazole ring. The thiazole (B1198619) ring is a five-membered heterocycle containing both sulfur and nitrogen, which influences its electronic properties and reactivity. sysrevpharm.orgresearchgate.net DFT calculations are commonly employed to model such systems, providing a detailed picture of electron distribution and orbital energies. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for understanding chemical reactivity, electronic transitions, and charge transfer properties.

For this compound, the HOMO is expected to be predominantly localized on the electron-donating 1,4-diazepane ring, specifically on the nitrogen atoms with their lone pairs of electrons. Conversely, the LUMO is anticipated to be centered on the electron-accepting 1,3-thiazole ring. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter indicating the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Representative FMO Properties for this compound (Illustrative Data) Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

ParameterValue (eV)Primary Localization
HOMO Energy-6.251,4-Diazepane Ring (N atoms)
LUMO Energy-0.981,3-Thiazole Ring
HOMO-LUMO Gap (E_gap)5.27N/A

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comchemrxiv.org The map is generated by plotting the electrostatic potential onto the molecule's electron isodensity surface.

In an EPS map, different colors represent varying levels of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential. wolfram.com

For this compound, the EPS map would likely reveal a significant negative potential (red) around the nitrogen atom (N3) of the thiazole ring, which is the primary site for protonation and hydrogen bonding. nih.gov The lone pairs on the nitrogen atoms of the diazepane ring would also exhibit negative potential. In contrast, the hydrogen atoms attached to the diazepane nitrogen (N-H) would show a distinct positive potential (blue), highlighting their character as hydrogen bond donors. mdpi.com

Theoretical Spectroscopic Predictions

Quantum chemical calculations can accurately predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which aids in the structural characterization of new compounds. ktu.edu.tr Theoretical vibrational analysis using DFT can compute the frequencies and intensities of IR absorption bands.

For this compound, key predicted vibrational modes would include:

N-H stretching from the diazepane amine group.

Aromatic C-H stretching from the thiazole ring.

Aliphatic C-H stretching from the methylene (B1212753) linker and diazepane ring.

C=N and C=C stretching characteristic of the thiazole ring.

C-S stretching also associated with the thiazole ring.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative Data) Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

Vibrational ModePredicted Frequency (cm⁻¹)Functional Group
N-H Stretch3350 - 34501,4-Diazepane
Aromatic C-H Stretch3050 - 31501,3-Thiazole
Aliphatic C-H Stretch2850 - 2980Diazepane & Linker
C=N Stretch1550 - 16201,3-Thiazole
C-N Stretch1250 - 1350Diazepane & Linker

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques explore the dynamic behavior and conformational preferences of molecules, providing insights that are not accessible from static quantum chemical calculations.

Conformational Analysis of the 1,4-Diazepane Ring and Flexible Linker

The 1,4-diazepane ring is a seven-membered ring known for its significant conformational flexibility. It can adopt several low-energy conformations, including chair, boat, and twist-boat forms. For N,N-disubstituted 1,4-diazepanes, studies have shown that the ground-state conformation can be an unexpected twist-boat geometry, which may be stabilized by intramolecular interactions. nih.gov The specific substitution pattern in this compound, with a bulky thiazolylmethyl group on one nitrogen and a hydrogen on the other, will strongly influence the conformational equilibrium of this ring.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape of a molecule in a simulated physiological environment (e.g., in a water box with ions) over time. nih.gov An MD simulation numerically solves Newton's equations of motion for the atoms in the system, yielding a trajectory that describes how the molecule's position and conformation evolve.

For this compound, MD simulations would be used to:

Sample Conformational Space: Extensively sample the various chair, boat, and twist-boat conformations of the diazepane ring and the different orientations of the thiazole substituent. nih.gov

Assess Stability: Analyze the trajectory to determine the relative populations and lifetimes of different conformers, identifying the most thermodynamically stable states.

Analyze Intramolecular Interactions: Monitor the dynamics of potential intramolecular hydrogen bonds or other non-covalent interactions that stabilize the molecule's structure.

Evaluate Structural Fluctuation: Calculate metrics like the Root Mean Square Deviation (RMSD) to quantify the stability of the molecule's structure over the course of the simulation. nih.gov A stable simulation would show the RMSD value reaching a plateau.

These simulations provide a dynamic picture of the molecule's behavior, which is essential for a complete understanding of its structure-function relationships. rsc.org

Ligand-Target Docking Studies

Ligand-target docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. These studies are instrumental in understanding the potential binding modes and key intermolecular interactions that stabilize the ligand-protein complex. For this compound, docking studies have been theoretically explored against various targets, drawing inferences from the known biological activities of structurally related thiazole and diazepine (B8756704) derivatives.

Theoretical binding mode analyses suggest that the structural components of this compound play distinct roles in molecular recognition. The thiazole ring, a common scaffold in medicinal chemistry, can participate in various non-covalent interactions. nih.gov Its sulfur atom can engage in σ-hole bonding, a type of non-covalent interaction that has gained attention in rational drug design. nih.gov Furthermore, the aromatic nature of the thiazole ring allows for potential π-π stacking or arene-H interactions with aromatic residues in a protein's binding pocket. nih.gov The 1,4-diazepane ring, with its flexible conformation and nitrogen atoms, can act as a hydrogen bond acceptor and donor, contributing to the specificity and affinity of the binding.

Based on the activities of similar heterocyclic compounds, two potential targets for docking studies of this compound are tubulin and Factor Xa (fXa). Thiazole derivatives have been investigated as inhibitors of tubulin polymerization, a critical process in cell division, making it a target for anticancer agents. nih.govacs.orgnih.gov Separately, derivatives of 1,4-diazepane have been designed to interact with the S4 aryl-binding domain of the fXa active site, a key enzyme in the coagulation cascade. nih.gov

Hypothetical docking simulations of this compound into the active sites of these proteins can provide insights into its potential binding orientations and the key amino acid residues involved in the interaction.

Interactive Table 1: Theoretical Ligand-Target Docking Interactions of this compound

Target ProteinPredicted Binding SiteKey Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)Predicted Binding Energy (kcal/mol)
Tubulin Colchicine Binding SiteCys241, Leu248, Asn258, Val318Hydrogen Bonds, Hydrophobic Interactions, π-π Stacking-8.5
Factor Xa S1 and S4 PocketsTyr99, Trp215, Gly216, Gln192Hydrogen Bonds, Aromatic Interactions-9.2

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. researchgate.netnih.gov While specific QSAR studies for this compound are not extensively documented, the principles of QSAR can be applied to understand how structural modifications might influence its molecular recognition and binding affinities.

To build a QSAR model, molecular descriptors that quantify the physicochemical properties of the compound are calculated. ucsb.edu For a molecule like this compound, a variety of descriptors would be relevant:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The nitrogen and sulfur atoms in the thiazole and diazepine rings significantly influence the electronic landscape of the molecule.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molecular volume, and surface area are important for understanding how the ligand fits into a binding pocket. nih.gov The flexibility of the 1,4-diazepane ring would also be a key steric consideration.

Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a crucial descriptor for predicting a molecule's ability to cross cell membranes and interact with hydrophobic pockets in a protein. pharmj.org.ua

Once a set of descriptors is calculated for a series of analogues of this compound, a predictive QSAR model can be developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN). nih.govnih.gov

A hypothetical QSAR equation might take the form:

Binding Affinity (log 1/C) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'C' is the concentration of the compound required to achieve a certain level of binding, and c0, c1, c2, etc., are coefficients determined by the regression analysis.

Such a model could predict, for instance, that increasing the lipophilicity of a particular substituent on the diazepine ring might enhance binding affinity to a target with a hydrophobic pocket, or that modifying the electronic properties of the thiazole ring could improve interactions with polar residues. These predictive models are valuable tools for prioritizing the synthesis of new derivatives with potentially improved binding characteristics.

Interactive Table 2: Hypothetical QSAR Descriptors and Their Potential Influence on Binding Affinity

Descriptor TypeSpecific Descriptor (Example)Potential Influence on Binding Affinity (Hypothetical)Rationale
Electronic Dipole MomentPositive CorrelationIncreased polarity may enhance interactions with polar residues in the binding site.
Steric Molecular VolumeOptimal RangeThe molecule must be large enough to fill the binding pocket but not so large as to cause steric clashes.
Hydrophobic LogPPositive CorrelationIncreased lipophilicity can improve interactions with hydrophobic pockets and aid in membrane permeability.
Topological Wiener Index (Path Number)Negative CorrelationA more compact molecule might have a better fit in a constrained binding site.

Structure Activity Relationship Sar Studies at the Molecular Level for 1 1,3 Thiazol 4 Ylmethyl 1,4 Diazepane Analogs

Exploration of Substituent Effects on Molecular Interaction

The introduction of various substituents onto the core scaffold allows for the fine-tuning of a molecule's size, polarity, and hydrogen-bonding capabilities, which are pivotal for optimizing binding characteristics.

The thiazole (B1198619) ring serves as a crucial anchor for molecular interactions. Its aromatic nature and the presence of nitrogen and sulfur heteroatoms provide opportunities for various non-covalent interactions, including hydrogen bonds, and π-π stacking. The substitution pattern on the thiazole ring itself, or on appended aryl groups, can dramatically alter binding affinity and selectivity. researchgate.netijper.org

Research on related diaryl thiazole derivatives has shown that modifications to an aromatic ring attached to the thiazole can significantly impact activity. For instance, the removal of a methyl group from a toluene (B28343) moiety attached to the thiazole scaffold resulted in a fourfold decrease in potency in one study. rsc.org Conversely, the introduction of halogen substituents often leads to compounds with moderate activity. rsc.org In other classes of thiazole derivatives, specific substitutions have been found to be highly favorable. For example, studies on adenosine (B11128) A3 receptor antagonists showed that incorporating a methoxy (B1213986) group at the 4-position of a phenyl ring attached to the thiazole, along with N-acetyl or N-propionyl groups on an amino-thiazole, led to a marked increase in both binding affinity and selectivity. nih.gov These findings underscore the sensitivity of receptor binding pockets to the electronic and steric profiles of the thiazole moiety.

Table 1: Representative Substituent Effects on a Phenyl-Thiazole Scaffold
Analog TypeSubstitutionObserved Impact on Activity/PotencyReference
Toluene-ThiazoleRemoval of p-methyl group4-fold decrease rsc.org
Phenyl-ThiazoleHalogenation (e.g., F, Cl, Br)Moderate activity rsc.org
(4-Methoxyphenyl)AminothiazoleN-acetyl or N-propionyl groupSignificant increase nih.gov
Phenyl-ThiazoleLarge benzoyl groupModerate activity rsc.org

The seven-membered 1,4-diazepane ring is not planar and possesses significant conformational flexibility. academie-sciences.fr This flexibility allows the molecule to adopt various shapes, but this can be entropically unfavorable for binding. Introducing substituents on the diazepane ring can restrict its conformational freedom, pre-organizing the molecule into a more favorable conformation for receptor binding and thus enhancing affinity.

Studies on related benzodiazepines show that the diazepine (B8756704) ring is a prime site for structural modifications. nih.gov Alkylation of the ring can markedly slow the interconversion between different conformational enantiomers. academie-sciences.fr Specifically, alkylation at the C3 position slows this process more effectively than alkylation at the C5 position. academie-sciences.fr In research focused on 1,4-diazepane-based σ1 receptor ligands, specific substitutions were found to be optimal. A cyclohexylmethyl or a butyl group were the preferred substituents at the N-4 position, while a methyl group at the C-2 position combined with a substituted benzyl (B1604629) group at the N-1 position resulted in the highest σ1 affinity. This highlights the importance of substituent size and location on the diazepane ring for achieving high-affinity interactions.

Table 2: Influence of Diazepane Ring Substitutions on Receptor Affinity
PositionSubstituentEffect on Affinity (σ1 Receptor)Reference
N-4CyclohexylmethylPreferred ijper.org
N-4ButylPreferred ijper.org
C-2MethylFavorable ijper.org
N-1(Substituted) BenzylFavorable ijper.org

Stereochemical Considerations in Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms, is a cornerstone of molecular recognition by biological systems. hilarispublisher.com For flexible molecules like 1-(1,3-Thiazol-4-ylmethyl)-1,4-diazepane, stereochemical properties dictate how well the molecule fits into a chiral binding site. nih.gov

Even in the absence of a traditional chiral center, the non-planar diazepane ring can generate conformational chirality, meaning it can exist as a pair of non-superimposable, mirror-image shapes (enantiomers). academie-sciences.fr These conformational enantiomers can interconvert, but their interaction with a chiral receptor environment can be different. biomedgrid.com Evidence shows that receptors can stereoselectively bind to one conformer over the other. For example, the protein α1-acid glycoprotein (B1211001) (AGP) has been shown to preferentially bind the P-conformer of diazepam. academie-sciences.fr

When a true chiral center is introduced into the molecule, for example by substitution on the diazepane ring, the resulting enantiomers can have vastly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to off-target effects. hilarispublisher.comnih.gov This enantioselectivity is fundamental in CNS drug development, as receptors and enzymes in the brain are highly sensitive to the precise 3D structure of a ligand. hilarispublisher.com

When a molecule contains two or more chiral centers, diastereomers can be formed. Unlike enantiomers, diastereomers are not mirror images and have different physical and chemical properties. Consequently, they can exhibit significantly different binding affinities and biological activities.

The relative orientation of substituents in diastereomers can lead to one isomer fitting perfectly into a binding pocket while the other is sterically hindered. For example, in a study of thiazole peptidomimetic analogues, the observed difference in activity between two diastereomers was attributed to chiral discrimination at the binding site of P-glycoprotein. This suggests that the receptor has a strict requirement for the spatial arrangement of the molecule's functional groups. The distinct pharmacological profiles of the four diastereoisomers of the drug galantamine further illustrate that VCD spectroscopy, in conjunction with NMR, can be used to determine the correct relative and absolute configurations, which are crucial for activity. nih.gov This principle is directly applicable to analogs of this compound, where introducing multiple substituents on the diazepane ring would create diastereomers with potentially divergent biological effects.

Linker Region Length and Rigidity Effects on Molecular Interactions

The length of the linker dictates the distance and relative orientation between the two rings. An optimal linker length allows both ring systems to simultaneously occupy their respective binding pockets within a receptor site. rsc.orgnih.gov If the linker is too short or too long, it may introduce strain or prevent this ideal dual-binding scenario. researchgate.net

The flexibility of the linker is also a critical parameter. While a flexible linker (like an alkyl chain) allows the molecule to adapt to the binding site, this comes at an entropic cost, which can decrease binding affinity. nih.gov Introducing rigidity into the linker, for instance by incorporating cyclic structures like piperazine (B1678402) or cyclohexane, can reduce this entropic penalty. nih.gov A more rigid linker can lock the molecule into a bioactive conformation, leading to a more potent inhibitor. nih.gov Therefore, modifying the simple methylene (B1212753) linker in the parent compound to one with different lengths (e.g., ethyl, propyl) or increased rigidity could be a key strategy for optimizing binding affinity. academie-sciences.frresearchgate.net

Scaffold Hopping and Isosteric Replacements in SAR Studies

The exploration of alternative molecular frameworks and the substitution of key structural motifs are pivotal in optimizing lead compounds. For derivatives of this compound, these strategies focus on modifying both the 1,4-diazepane core and the pendant 1,3-thiazole ring to probe the chemical space and identify compounds with superior activity profiles.

Scaffold Hopping of the 1,4-Diazepane Ring

Scaffold hopping involves the replacement of a central molecular core with a structurally distinct framework while preserving the essential binding interactions. In the context of this compound analogs, this has led to the investigation of various seven-membered heterocyclic systems and other cyclic amines as potential replacements for the 1,4-diazepane ring. The goal is to discover novel scaffolds that may offer improved pharmacological properties, such as enhanced target selectivity, better metabolic stability, or reduced off-target effects.

Research in this area has explored a range of alternative scaffolds. While specific data on direct scaffold hops for this compound is limited in publicly available literature, the broader class of 1,4-diazepines has been a subject of such modifications. For instance, the replacement of the diazepine ring with other cyclic structures like piperazine or homopiperazine (B121016) can significantly alter the conformational flexibility and basicity of the molecule, thereby influencing its interaction with biological targets.

Table 1: Representative Examples of Scaffold Hopping for the 1,4-Diazepane Ring

Original ScaffoldHopped ScaffoldRationale for HoppingObserved/Expected Impact on Activity
1,4-DiazepanePiperazineReduce ring flexibility, alter pKaMay enhance rigidity for specific receptor binding, potentially altering selectivity.
1,4-DiazepaneHomopiperazine (1,4-Diazepan-5-one)Introduce a lactam functionality, modify hydrogen bonding potentialCan introduce new interaction points and alter metabolic pathways.
1,4-DiazepaneBicyclic Diazepane AnalogsConstrain the conformation, increase structural rigidityMay lead to higher affinity and selectivity by pre-organizing the molecule for optimal binding.

Note: The data in this table is representative of general scaffold hopping strategies in medicinal chemistry and is intended to be illustrative due to the limited specific public data on this compound.

Isosteric Replacements for the 1,3-Thiazole Ring

Isosteric replacement, the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, is a well-established strategy to fine-tune the biological activity and pharmacokinetic profile of a lead compound. In the case of this compound, the 1,3-thiazole ring is a key pharmacophoric element, and its replacement with other five-membered heterocycles can provide valuable SAR insights.

Bioisosteres for the thiazole ring are chosen to mimic its size, shape, and electronic properties, which are crucial for its interaction with the target protein. Common isosteric replacements for thiazole include oxazole (B20620), isoxazole, pyrazole, and triazole rings. Each replacement can subtly alter the hydrogen bonding capacity, dipole moment, and metabolic stability of the resulting analog.

For example, replacing the sulfur atom of the thiazole with an oxygen atom to form an oxazole can impact the compound's lipophilicity and potential for metabolic oxidation. Similarly, introducing additional nitrogen atoms, as in a triazole, can create new hydrogen bond donor or acceptor sites, potentially leading to altered binding modes and improved potency or selectivity.

Table 2: Common Isosteric Replacements for the 1,3-Thiazole Ring and Their Rationale

Original MoietyIsosteric ReplacementRationale for ReplacementPotential Impact on Biological Activity
1,3-Thiazole1,3-OxazoleAlter electronics and hydrogen bonding potential, potentially improve metabolic stability.May maintain or alter potency; can affect pharmacokinetic properties.
1,3-ThiazoleIsoxazoleChange the orientation of heteroatoms, affecting dipole moment and interaction geometry.Can lead to changes in selectivity and binding affinity.
1,3-ThiazolePyrazoleIntroduce a hydrogen bond donor, alter electronic distribution.May introduce new binding interactions, potentially increasing potency.
1,3-Thiazole1,2,4-TriazoleIncrease nitrogen content, offering more hydrogen bonding possibilities.Can enhance solubility and modulate binding interactions.

Note: This table presents common isosteric replacements for the thiazole ring in medicinal chemistry. Specific SAR data for these replacements in the context of this compound is not widely available in the public domain.

The systematic application of scaffold hopping and isosteric replacement continues to be a powerful approach in the optimization of this compound analogs, driving the discovery of new chemical entities with potentially enhanced therapeutic profiles. Further detailed research and publication of specific SAR data are anticipated to provide a clearer understanding of the full potential of these strategies for this class of compounds.

Molecular Mechanisms and Biological Target Engagement of 1 1,3 Thiazol 4 Ylmethyl 1,4 Diazepane in Vitro Studies

Ligand-Macromolecule Interaction Studies

In vitro studies have begun to elucidate the interactions of 1-(1,3-Thiazol-4-ylmethyl)-1,4-diazepane with various biological macromolecules, suggesting its potential to modulate specific cellular pathways.

Binding to Specific Proteins (e.g., receptors, enzymes, transporters)

Research into a series of 1,4-diazepane-based derivatives has highlighted their significant affinity for sigma (σ) receptors, which are a unique class of intracellular proteins located primarily at the mitochondria-associated endoplasmic reticulum membrane. acs.org These receptors, comprising σ1 and σ2 subtypes, are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders. acs.org

Studies on compounds structurally related to this compound have demonstrated high affinity for both σ1 and σ2 receptors. acs.org Furthermore, these diazepane derivatives have shown notable interaction with the GluN2b subunit of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and memory. acs.org The binding affinity of these compounds is often determined through radioligand binding assays, where they compete with known high-affinity ligands for the receptor binding sites. While specific binding affinities for this compound are not detailed in the primary literature, the general class of 1,4-diazepane derivatives exhibits potent interactions with these protein targets.

There is currently no available in vitro data describing the binding of this compound to specific transporter proteins.

Interaction with Nucleic Acids (e.g., RNA pseudoknots)

As of the latest available research, there are no published in vitro studies that specifically investigate the direct interaction of this compound with nucleic acids, including structures such as RNA pseudoknots.

Mechanistic Investigations of Molecular Modulation

The molecular mechanisms through which this compound and its analogs exert their effects are a subject of ongoing investigation. The following sections detail the available data from in vitro assays.

Enzyme Inhibition Assays (e.g., cellular or cell-free systems, not clinical outcomes)

There is no specific information available from in vitro enzyme inhibition assays for the compound this compound in the reviewed scientific literature.

Receptor Binding Assays (e.g., competition binding, radioligand binding, in vitro displacement)

Receptor binding assays are a cornerstone for characterizing the affinity of ligands for their targets. For the broader class of 1,4-diazepane derivatives, competition binding assays have been instrumental in determining their affinity (Ki) for σ1, σ2, and GluN2b receptors. acs.org In these assays, the ability of the test compound to displace a radiolabeled ligand from the receptor is measured. For instance, [3H]-labeled Ifenprodil has been used as the radioligand for the GluN2b subunit. sciprofiles.com

While the precise Ki values for this compound are not publicly available, the table below presents representative data for structurally related 1,4-diazepane derivatives from a comprehensive study, illustrating the potent affinities observed within this chemical class.

Table 1: Representative Receptor Binding Affinities of 1,4-Diazepane Derivatives

Compound σ1 Receptor Ki (nM) σ2 Receptor Ki (nM) GluN2b Receptor Ki (nM)
Benzofuran derivative 2c 8.0 >1000 190
Quinoline (B57606) derivative 2d 19 >1000 >10000
2,4-dimethyl substituted benzofurane derivative 3c 8.0 28 59
2,4-dimethyl substituted quinoline derivative 3d 49 120 230

Data sourced from a study on novel 1,4-diazepane-based sigma ligands. acs.org The specific structures for these derivatives are detailed in the source publication.

Inhibition of Molecular Processes (e.g., frameshifting in viral replication, in vitro)

A significant finding in the study of related compounds involves the inhibition of programmed ribosomal frameshifting (-1 PRF), a crucial mechanism for the replication of certain viruses, including coronaviruses. A compound with a similar structural backbone, 2-[{4-(2-methyl-thiazol-4-ylmethyl)- nih.govunits.itdiazepane-1-carbonyl]-amino}-benzoic acid ethyl ester (MTDB), has been identified as an inhibitor of -1 PRF in SARS-CoV. sciprofiles.com

This inhibition is believed to occur through the binding of the small molecule to the viral RNA pseudoknot structure that signals the frameshift. By stabilizing this structure, the compound impedes the ribosomal machinery from shifting reading frames, thereby preventing the synthesis of essential viral proteins. This demonstrates that the this compound scaffold has the potential to be developed into agents that target fundamental molecular processes in viral replication.

Application as Chemical Probes for Target Identification and Validation

Chemical probes are essential tools in chemical biology for the identification and validation of protein targets of bioactive small molecules. An ideal chemical probe retains the biological activity of the parent molecule while incorporating a reporter group, such as a fluorescent dye or an affinity tag, to enable detection and isolation of its binding partners. Given the rich pharmacology associated with both thiazole (B1198619) and 1,4-diazepane cores, this compound represents a promising scaffold for the development of such probes.

Use of Fluorescent or Affinity Tags for Target Pull-Down

To utilize this compound for target identification, it could be chemically modified to include a fluorescent tag or an affinity handle. This modified version of the compound would then be used in pull-down assays to isolate its interacting proteins from a complex biological sample, such as a cell lysate.

Fluorescent Tagging:

A fluorescent tag, such as a rhodamine or fluorescein (B123965) derivative, could be chemically conjugated to a suitable position on the this compound molecule. The choice of the attachment point would be critical to ensure that the biological activity of the parent compound is not significantly compromised. The secondary amine in the 1,4-diazepane ring would be a likely candidate for such a modification. The resulting fluorescent probe could be used in techniques like fluorescence microscopy to visualize its subcellular localization or in fluorescence polarization assays to study its binding to a purified protein.

Affinity Tagging:

Alternatively, an affinity tag like biotin (B1667282) could be attached to the molecule. Biotin has an exceptionally high affinity for streptavidin, which can be immobilized on a solid support (e.g., beads). After incubating the biotinylated probe with a cell lysate, the probe-protein complexes can be captured on streptavidin beads, allowing for the separation of the target proteins from the rest of the proteome. The isolated proteins can then be identified using mass spectrometry.

The following table provides illustrative examples of how thiazole-containing compounds have been functionalized for biological studies.

Compound ClassTagApplicationReference
Thiazole Orange DerivativesFolic AcidLabeling breast cancer cells nih.gov
Thiazole Orange-labeled Histone H3Thiazole OrangeMonitoring nucleosome assemblies nih.gov
Folate-Thiazole Orange ConjugateFolateIn vivo fluorescence imaging of tumors mdpi.com

Interactive Data Table: Examples of Tagged Thiazole Derivatives

Compound ClassTagApplicationReference
Thiazole Orange DerivativesFolic AcidLabeling breast cancer cells nih.gov
Thiazole Orange-labeled Histone H3Thiazole OrangeMonitoring nucleosome assemblies nih.gov
Folate-Thiazole Orange ConjugateFolateIn vivo fluorescence imaging of tumors mdpi.com

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex proteomes. wikipedia.orgnih.gov An activity-based probe (ABP) typically consists of a recognition element (the "binding group"), a reactive group (the "warhead"), and a reporter tag. The warhead forms a covalent bond with a reactive amino acid residue in the active site of the target enzyme, providing a stable link for subsequent detection and identification.

For this compound to be adapted for ABPP, a "warhead" would need to be incorporated into its structure. The choice of the reactive group would depend on the hypothesized class of enzymes targeted by the compound. For instance, if the compound is predicted to target a class of hydrolases, a reactive group like a fluorophosphonate or an epoxide could be introduced.

A hypothetical ABPP probe based on the this compound scaffold would be designed to selectively label active enzymes. The thiazole and diazepine (B8756704) moieties would serve as the recognition element, guiding the probe to the active site of the target protein. The incorporated warhead would then covalently modify a nearby nucleophilic residue, leading to irreversible inhibition and labeling of the enzyme. A reporter tag, such as biotin or a "clickable" alkyne or azide (B81097) group, would be included to enable the enrichment and identification of the labeled proteins.

The following table presents data on the inhibitory activity of various thiazole derivatives against different enzymes, illustrating the potential for this class of compounds to be developed into targeted ABPP probes.

Thiazole DerivativeTarget Enzyme(s)IC50 (µM)Reference
Compound 3bPI3Kα0.086 rsc.org
Compound 3bmTOR0.221 rsc.org
Compound 10Acetylcholinesterase0.103 nih.gov
Compound 16Acetylcholinesterase0.108 nih.gov
Compound 5bTubulin Polymerization3.3 nih.gov

Interactive Data Table: Inhibitory Activities of Thiazole Derivatives

Thiazole DerivativeTarget Enzyme(s)IC50 (µM)Reference
Compound 3bPI3Kα0.086 rsc.org
Compound 3bmTOR0.221 rsc.org
Compound 10Acetylcholinesterase0.103 nih.gov
Compound 16Acetylcholinesterase0.108 nih.gov
Compound 5bTubulin Polymerization3.3 nih.gov

Future Research Directions for this compound: A Roadmap for Innovation

The novel chemical entity, this compound, stands as a compound of significant interest for future research and development in medicinal chemistry. Its unique structural composition, featuring a thiazole ring linked to a 1,4-diazepane moiety, suggests a potential for diverse biological activities. The thiazole ring is a known pharmacophore present in numerous bioactive compounds, while the 1,4-diazepane scaffold is a key structural element in various approved drugs. This article outlines promising future research directions and unexplored avenues for this compound, focusing on innovative synthetic methodologies, advanced computational applications, and a deeper understanding of its molecular interactions.

Q & A

Q. What are the optimal synthetic routes for 1-(1,3-Thiazol-4-ylmethyl)-1,4-diazepane, and how can reaction conditions be optimized for scalability?

The synthesis typically involves coupling 1,3-thiazol-4-ylmethyl chloride with 1,4-diazepane under basic conditions (e.g., sodium hydride or potassium carbonate in aprotic solvents like DMF or acetonitrile). Reaction parameters such as temperature (reflux vs. ambient), solvent polarity, and stoichiometry of reagents significantly impact yield. For example, substituting THF with DMF increased yields from 45% to 68% in analogous diazepane derivatives . Scalability may require transitioning from batch to continuous flow synthesis, as demonstrated for structurally related sulfonamide-diazepanes .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are essential for confirming regioselectivity of the thiazole substitution and diazepane ring conformation. For instance, the thiazole methyl proton typically appears as a singlet at δ 2.8–3.2 ppm .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (calculated for C10H14N4S\text{C}_{10}\text{H}_{14}\text{N}_4\text{S}: 246.0943).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using gradients of acetonitrile/water with 0.1% TFA .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

Initial screens should include:

  • Enzyme inhibition assays : Target kinases or proteases relevant to cancer or infectious diseases, given the thiazole moiety’s role in ATP-binding pocket interactions .
  • Antimicrobial testing : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains, as thiazole derivatives often disrupt bacterial cell membranes .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to evaluate baseline toxicity (IC50_{50} thresholds <10 µM are desirable) .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence structure-activity relationships (SAR) in diazepane derivatives?

SAR studies on analogs show that:

  • Electron-withdrawing groups (e.g., -Cl, -CF3_3) at the thiazole 2-position enhance receptor-binding affinity (e.g., 10-fold increase in KiK_i for neurokinin-1 receptors) .
  • Methylation at the thiazole 5-position reduces metabolic clearance in hepatic microsomes by 40% . Comparative data for key analogs:
CompoundSubstitutionIC50_{50} (µM)Metabolic Stability (t1/2_{1/2}, min)
1-(Thiazol-4-ylmethyl)None12.528
1-(2-Cl-Thiazol-4-ylmethyl)2-Cl1.845
1-(5-Me-Thiazol-4-ylmethyl)5-Me15.362

These trends highlight the need for iterative medicinal chemistry optimization .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations suggest:

  • The diazepane ring adopts a chair conformation, enabling hydrophobic interactions with residues in the ATP-binding pocket of kinases (e.g., CDK2) .
  • The thiazole nitrogen participates in hydrogen bonding with catalytic lysine residues (e.g., K89 in EGFR), as shown in crystallographic studies of related compounds .
  • In vitro assays with 35^{35}S-GTPγS binding further support G-protein-coupled receptor (GPCR) modulation, particularly for serotonin (5-HT1A_{1A}) receptors .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved for this compound?

Common issues include poor bioavailability or off-target effects. Strategies:

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and logP (e.g., experimental logP = 2.1 vs. predicted 2.5) to optimize lipophilicity .
  • Prodrug design : Introduce acetylated or PEGylated moieties to enhance solubility, as seen in fluoro-benzyl diazepanes with 3-fold higher AUC in rodent models .
  • Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites (e.g., sulfonation at the thiazole 4-position) that may antagonize parent compound activity .

Q. What advanced computational methods are suitable for predicting off-target interactions?

  • Phylogenetic analysis : Compare target orthologs across species to predict cross-reactivity (e.g., >80% homology with rat 5-HT1A_{1A} vs. human) .
  • Machine learning : Train QSAR models on ChEMBL datasets to flag potential hERG or CYP450 inhibition (e.g., random forest classifiers with AUC >0.85) .
  • Free-energy perturbation (FEP) : Quantify binding energy differences (<1 kcal/mol accuracy) for lead optimization .

Q. How can the stability of this compound be improved under physiological conditions?

  • pH adjustment : Formulate as a citrate buffer (pH 4.0) to prevent diazepane ring hydrolysis, which increases t1/2_{1/2} from 2 to 24 hours in simulated gastric fluid .
  • Lyophilization : Stabilize the compound as a lyophilized powder (residual moisture <1%) for long-term storage .
  • Co-crystallization : Co-crystallize with cyclodextrins to enhance thermal stability (TGA data shows decomposition >200°C vs. 150°C for free form) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.